(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 50288-63-6
VCID: VC20794315
InChI: InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m1/s1
SMILES: C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

CAS No.: 50288-63-6

Cat. No.: VC20794315

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide - 50288-63-6

Specification

CAS No. 50288-63-6
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide
Standard InChI InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m1/s1
Standard InChI Key LJLMNWPXAYKPGV-NEPJUHHUSA-N
Isomeric SMILES C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)N
SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Canonical SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator